

Zoligratinib covalent binding C492 residue studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zoligratinib

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Mechanism of Action Comparison

The table below compares the binding mechanisms of **Zoligratinib** and Futibatiniib based on scientific studies.

Inhibitor	Binding Mechanism	Key Structural Target	Primary Evidence
Zoligratinib (Debio-1347)	Reversible, ATP-competitive [1] [2] [3]	ATP-binding pocket	Described as a "reversible ATP-competitive" FGFR inhibitor in multiple studies [1] [2].
Futibatiniib (TAS-120)	Irreversible, covalent [1]	Cysteine residue C492 (FGFR2 isoform) [1]	Designed to form a covalent bond with the conserved C492 residue in the FGFR ATP-binding pocket [1].

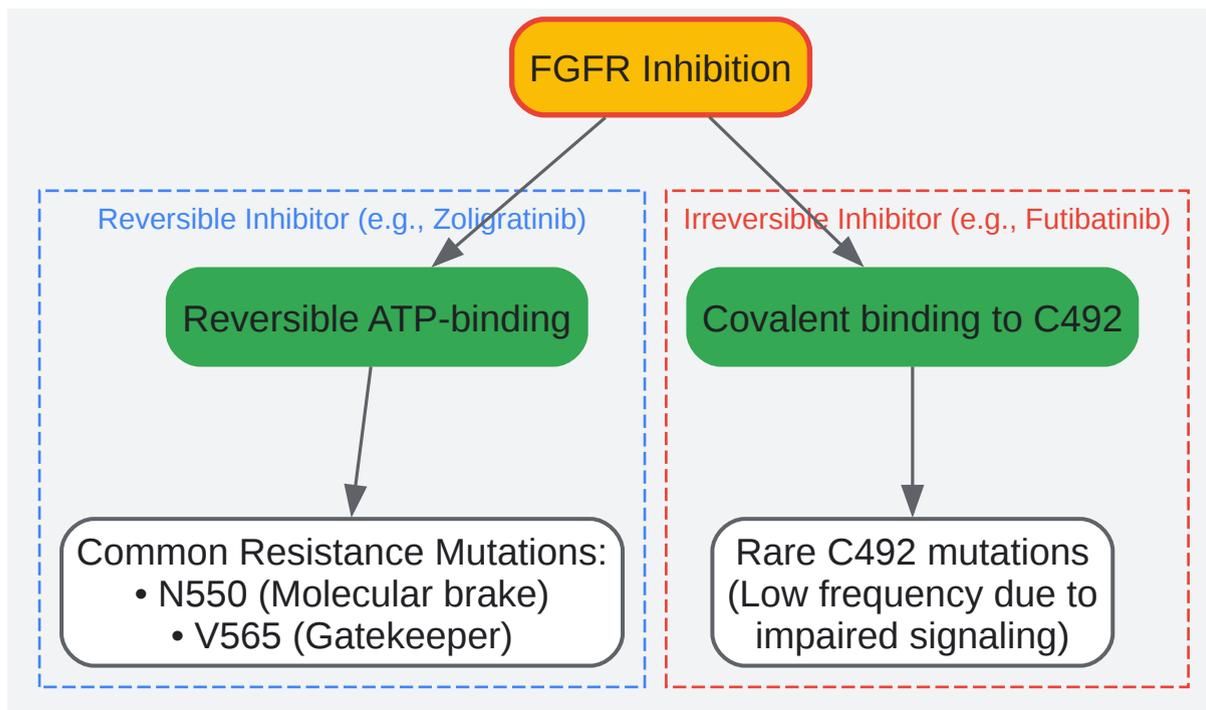
Experimental Evidence and Protocols

Key experiments that distinguish reversible and covalent FGFR inhibitors are based on analyzing drug sensitivity in the presence of resistance mutations.

- **Cell Viability Assays:** Engineered cell lines (e.g., Ba/F3 cells) expressing FGFR2 fusions are treated with increasing concentrations of FGFR inhibitors. Viability is measured after 72-96 hours using assays like MTT or CellTiter-Glo to determine IC50 values [1].
- **Immunoblot Analysis:** Treated cells are lysed, and proteins are separated by gel electrophoresis. Membranes are probed with antibodies against phosphorylated FGFR, ERK, and total proteins to assess pathway inhibition [1].
- **ctDNA Sequencing Analysis:** Circulating tumor DNA from patients with acquired resistance is sequenced. Studies show that mutations at the C492 residue are rare after Futibatinib treatment, as they impair FGFR2 signaling fitness. In contrast, resistance to reversible inhibitors commonly involves other kinase domain mutations like N550 and V565 [1].

FGFR Inhibitor Resistance Pathway

The diagram below illustrates the resistance mechanisms to different classes of FGFR inhibitors.



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The experimental data indicates that **Zoligratinib** and Futibatinib represent two distinct classes of FGFR inhibitors with different resistance profiles. This understanding is critical for designing sequential treatment strategies and developing next-generation inhibitors.

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References

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3. Zoligratinib (Debio-1347) | 99.99%(HPLC) | In Stock | FGFR inhibitor [[selleckchem.com](https://www.selleckchem.com/)]

To cite this document: Smolecule. [Zoligratinib covalent binding C492 residue studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547997#zoligratinib-covalent-binding-c492-residue-studies>]

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